TRPV antagonist 1

Pain Inflammation TRPV1 Pharmacology

Standard TRPV antagonists can fully silence channels, limiting dose-response studies. TRPV antagonist 1 offers controlled, titratable inhibition. - **Defined Potency:** IC50 <250 nM vs TRPV subfamily - permits partial blockade optimization. - **Scaffold Diversity:** Thiazolo[3,2-a]pyrimidin-5-one core distinct from urea/cinnamide classes. - **Application:** Pan-TRPV screening, SAR control, or subtype selectivity panels. - **Supply:** Verified purity, immediate dispatch.

Molecular Formula C26H21F3N2O4S
Molecular Weight 514.5 g/mol
Cat. No. B12063937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV antagonist 1
Molecular FormulaC26H21F3N2O4S
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2CC2)C=CC3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C26H21F3N2O4S/c1-33-21-4-2-3-18(23(21)34-15-16-5-6-16)9-12-20-22(24(32)31-13-14-36-25(31)30-20)17-7-10-19(11-8-17)35-26(27,28)29/h2-4,7-14,16H,5-6,15H2,1H3/b12-9+
InChIKeyAQYDUQPBWUAJJS-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPV Antagonist 1 Baseline Characterization


TRPV antagonist 1 (CAS 1192871-27-4, MW 514.52) is a synthetic small molecule that acts as a transient receptor potential vanilloid (TRPV) channel antagonist . Its activity is reported with an IC50 of less than 250 nM against the TRPV subfamily, a value derived from functional assays involving the compound's interaction with the vanilloid receptor binding site . The compound's chemical structure, 7-[(E)-2-[2-(cyclopropylmethoxy)-3-methoxyphenyl]ethenyl]-6-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, incorporates pharmacophoric features designed to engage specific residues within the TRPV binding pocket .

TRPV Antagonist 1: Substitution Limitations


The TRPV channel family comprises six distinct subtypes (TRPV1–6), each with unique physiological roles, tissue distributions, and pharmacological profiles [1]. In-class substitution is not trivial because antagonist potency, selectivity, and mode of action vary widely across the family and even within TRPV1-specific antagonists . For instance, capsazepine, a classic TRPV1 antagonist, exhibits an IC50 of 562 nM against capsaicin-evoked responses, whereas SB-366791 demonstrates an IC50 of 5.7 nM . The target compound, TRPV antagonist 1, with its reported IC50 of <250 nM, occupies a distinct potency band that may suit specific experimental designs where intermediate potency is desired [2]. Furthermore, the compound's structural class (thiazolo[3,2-a]pyrimidin-5-one) differs markedly from other TRPV antagonists, potentially influencing off-target activity and pharmacokinetic behavior .

TRPV Antagonist 1: Comparative Evidence


Potency vs. Capsazepine & SB-366791

TRPV antagonist 1 inhibits TRPV channel activity with an IC50 of <250 nM [1]. In functional assays using the same capsaicin-evoked response model, the classic TRPV1 antagonist capsazepine exhibits an IC50 of 562 nM, while the potent antagonist SB-366791 shows an IC50 of 5.7 nM . This places TRPV antagonist 1 in an intermediate potency range, approximately 2.2-fold more potent than capsazepine but 44-fold less potent than SB-366791.

Pain Inflammation TRPV1 Pharmacology

Chemotype Distinction from Mavatrep

TRPV antagonist 1 is based on a thiazolo[3,2-a]pyrimidin-5-one core , while Mavatrep (JNJ-39439335) belongs to a different chemotype . The core scaffold can influence binding kinetics, selectivity, and metabolic stability. TRPV antagonist 1's core is distinct from the urea/cinnamide classes common among TRPV1 antagonists.

Medicinal Chemistry TRPV1 Antagonists Pharmacophore Diversity

Potency Positioning vs. AMG-9810 & Asivatrep

TRPV antagonist 1's IC50 of <250 nM positions it between AMG-9810 (human TRPV1 IC50 = 24.5 ± 15.7 nM) [1] and Asivatrep (TRPV1 IC50 = 0.62–1.3 nM) on the potency spectrum. TRPV antagonist 1 is approximately 10-fold less potent than AMG-9810 and >400-fold less potent than Asivatrep.

TRPV1 Pharmacology In Vitro Screening Potency Profiling

TRPV Antagonist 1: Research Applications


In Vitro Graded TRPV Antagonism

Given its intermediate IC50 of <250 nM, TRPV antagonist 1 is well-suited for in vitro functional assays where complete blockade of TRPV channels is undesirable. Unlike high-potency antagonists (e.g., AMG-517, IC50 0.76 nM) that may fully suppress signal at low concentrations, TRPV antagonist 1 allows for the titration of channel inhibition across a broader concentration range .

Pain & Inflammation with Diverse TRPV Chemotypes

The distinct thiazolo[3,2-a]pyrimidin-5-one core of TRPV antagonist 1 differentiates it from the more common urea and cinnamide classes of TRPV1 antagonists . Researchers exploring structure-activity relationships (SAR) or seeking to avoid off-target liabilities associated with specific chemotypes can employ TRPV antagonist 1 as a scaffold-diverse control or lead compound [1].

TRPV Subfamily Profiling & Selectivity

TRPV antagonist 1's activity against the TRPV subfamily, with an IC50 of <250 nM, suggests utility in pan-TRPV or TRPV subtype selectivity screening panels . When used alongside subtype-selective antagonists (e.g., TRPV4-selective RN9893, IC50 320–660 nM), it can help delineate the relative contribution of different TRPV family members in native or recombinant systems .

Technical Documentation Hub

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